5-Oxaproline
Description
Contextualization within Cyclic Amino Acid Analogs and Heterocyclic Chemistry
5-Oxaproline, systematically known as isoxazolidine-3-carboxylic acid, is classified as both a heterocyclic compound and a non-proteinogenic cyclic amino acid analog. nih.govnih.gov Its structure is defined by a five-membered isoxazolidine (B1194047) ring, which distinguishes it from the natural amino acid proline, whose structure is based on a pyrrolidine (B122466) ring. mdpi.com The key structural difference is the substitution of the C-5 carbon in the proline ring with an oxygen atom, which also makes it an N-alkoxy amino acid. researchgate.net
This substitution has profound implications for the molecule's chemical properties and its behavior when incorporated into a peptide chain. Proline's unique pyrrolidine ring imposes significant conformational constraints on the peptide backbone, influencing secondary structures like β-turns and polyproline helices. nih.govmdpi.com The conformational flexibility of the five-membered ring is described by a phenomenon known as ring pucker, where the ring adopts non-planar "envelope" conformations, typically termed 'endo' or 'exo'. nih.govresearchgate.net These puckering preferences are coupled to the peptide backbone torsion angles and the propensity for the cis/trans isomerization of the amide bond preceding the proline residue. biorxiv.org
In this compound, the presence of the electronegative oxygen atom at the 5-position alters the stereoelectronic properties of the ring compared to proline's all-carbon skeleton. rsc.org This modification influences the ring's puckering preference and the rotational barrier of the amide bond, which are critical factors in peptide and protein folding. hmdb.ca As a member of the isoxazolidine family, this compound is a product of one of the most powerful reactions in heterocyclic chemistry: the 1,3-dipolar cycloaddition of a nitrone with an alkene. rsc.orgqu.edu.sachem-station.comnih.gov This reaction provides a versatile and stereocontrolled route to constructing the five-membered N,O-heterocyclic core, making this compound and its derivatives accessible building blocks for various synthetic applications. mdpi.com
Historical Development and Early Academic Discoveries of this compound
The conceptual foundation for the synthesis of this compound lies in the development of 1,3-dipolar cycloaddition reactions, a class of reactions first broadly conceptualized by Rolf Huisgen in the 1960s. chem-station.com This powerful method for forming five-membered heterocyclic rings involves the reaction of a 1,3-dipole (like a nitrone) with a dipolarophile (like an alkene). qu.edu.sachem-station.com
While the synthesis of various isoxazolidines was explored for decades, a pivotal moment in the history of this compound as a specific proline analog occurred in 1981. A. Vasella and R. Voeffray reported the asymmetric synthesis of a new proline analog framework. rsc.org Their work, published in the Journal of the Chemical Society, Chemical Communications, described the 1,3-dipolar cycloaddition of N-glycosylnitrones with ethylene. rsc.org This reaction generated chiral isoxazolidine derivatives that served as precursors to enantiomerically pure isoxazolidine-3-carboxylic acid, the core structure of this compound. rsc.org This was a significant early academic discovery, demonstrating that complex, stereochemically defined proline surrogates could be accessed through established cycloaddition strategies, paving the way for their potential use in peptide chemistry.
For many years following its initial synthesis, this compound remained a subject of specialized academic interest. Its widespread application would not be realized until the development of new chemical ligation techniques in the 21st century, where its unique hydroxylamine (B1172632) functionality would prove to be a critical asset.
Contemporary Significance in Advanced Chemical Synthesis and Biological Research
The contemporary significance of this compound is inextricably linked to its role as a key building block in the α-ketoacid-hydroxylamine (KAHA) ligation, a powerful method for the chemical synthesis of proteins. nih.govwikipedia.orgcapes.gov.br Developed by the research group of Jeffrey W. Bode, the KAHA ligation is a chemoselective amide-forming reaction between a peptide fragment with a C-terminal α-ketoacid and another with an N-terminal hydroxylamine. wikipedia.orgethz.ch This reaction proceeds efficiently in aqueous conditions without the need for coupling reagents or protecting groups on amino acid side chains. nih.govwikipedia.org
This compound proved to be an ideal N-terminal hydroxylamine component for this reaction. capes.gov.br It is stable enough to be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols, yet its cyclic hydroxylamine moiety reacts chemoselectively with the α-ketoacid of another peptide segment. nih.govwikipedia.org The ligation initially forms a depsipeptide (an ester linkage), which then rapidly undergoes a spontaneous O-to-N acyl shift to form a native amide bond. wikipedia.org A key feature of using this compound is that this rearrangement results in the formation of a non-canonical homoserine residue at the ligation site. wikipedia.orgcapes.gov.br
The robustness and versatility of the KAHA ligation using this compound have enabled the total chemical synthesis of a wide range of complex proteins that were challenging to produce by other means. ethz.ch This has been particularly valuable for synthesizing proteins that lack cysteine residues, making them unsuitable for the more common Native Chemical Ligation (NCL). wikipedia.org The success of this method has cemented this compound's status as an indispensable tool in advanced chemical biology and peptide science.
Data Table 1: Key Features of this compound in KAHA Ligation
| Feature | Description | Reference |
| Reactant Type | Cyclic N-terminal hydroxylamine | wikipedia.orgcapes.gov.br |
| Stability | Stable to standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions. | wikipedia.org |
| Ligation Partner | Peptide with a C-terminal α-ketoacid. | nih.gov |
| Reaction Conditions | Mild, aqueous acidic conditions (e.g., 0.1M oxalic acid). | tcichemicals.com |
| Chemoselectivity | Highly selective reaction, tolerating all unprotected amino acid side chains. | nih.govwikipedia.org |
| Ligation Product | Forms a native amide bond at the ligation junction. | nih.gov |
| Resulting Residue | A non-canonical homoserine residue is formed at the ligation site after an O-N acyl shift. | wikipedia.orgcapes.gov.br |
| Key Advantage | Enables the synthesis of proteins lacking cysteine, providing an alternative to Native Chemical Ligation (NCL). | wikipedia.org |
Data Table 2: Examples of Proteins Synthesized Using this compound and KAHA Ligation
| Protein | Size/Class | Significance | Reference |
| Ubiquitin | 76 amino acids | A key regulatory protein in eukaryotes. | nih.gov |
| GLP-1 (7-36) | 30 amino acids | A hormone protein involved in glucose metabolism. | wikipedia.org |
| Prokaryotic-Ubiquitin Like Protein (Pup) | ~64 amino acids | A protein modifier in prokaryotes. | capes.gov.brethz.ch |
| Cold shock protein A (CspA) | ~70 amino acids | A protein involved in cold adaptation in bacteria. | capes.gov.brethz.ch |
| SUMO2 / SUMO3 | ~93 amino acids | Small Ubiquitin-like Modifier proteins. | ethz.ch |
| S100A4 | 101 amino acids | A calcium-binding protein implicated in metastasis. | wikipedia.orgethz.ch |
| Nitrophorin 4 | ~20 kDa | A heme protein from kissing bugs. | ethz.ch |
| UFM1 | ~85 amino acids | Ubiquitin-fold modifier 1. | ethz.ch |
| Betatrophin (lipasin) | ~22 kDa | A hormone involved in lipid metabolism. | ethz.ch |
| AS-48 | 70 amino acids | A cyclic antibacterial protein. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-1,2-oxazolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-4(7)3-1-2-8-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJOCEQKMJIKLJ-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CON[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Oxaproline and Functionalized Derivatives
Optimization and Scalability of 5-Oxaproline Synthesis
The utility of this compound, especially in large-scale applications such as chemical protein synthesis, necessitates efficient and scalable synthetic routes. Significant research efforts have been directed towards optimizing existing protocols and developing new pathways to ensure the practical and economical production of this compound and its key protected forms.
One notable advancement involves the synthesis of (S)-N-Boc-5-oxaproline, a crucial intermediate for the α-ketoacid-hydroxylamine (KAHA) ligation strategy. A refined synthetic pathway for this compound has been described as practical, scalable, and economical, enabling the production of decagram amounts of material researchgate.netresearchgate.net. This route typically involves a chiral amine-mediated enantioselective conjugate addition of a hydroxylamine (B1172632) to trans-4-oxo-2-butenoate researchgate.net. Such methods are vital for meeting the demands of synthesizing complex biomolecules, where consistent yield and purity are paramount. Furthermore, general approaches for the large-scale synthesis of enantiopure oxaproline derivatives have been achieved through diastereoselective methodologies, underscoring the growing capacity for producing these valuable compounds in bulk anr.fr. The development of efficient protocols is crucial, as many applications, such as the synthesis of bioactive peptides and proteins, rely on the availability of these building blocks on a multi-kilogram scale nih.govnih.gov.
Design and Synthesis of Modified this compound Analogues
Beyond the parent compound, the design and synthesis of modified this compound analogues have expanded its chemical repertoire, enabling tailored applications and the introduction of novel functionalities.
Difluoro-Oxaproline Derivatives
Fluorinated amino acids often exhibit altered physicochemical properties, such as increased metabolic stability and modified electronic characteristics. In this context, (S)-4,4-difluoro-5-oxaproline has been synthesized and successfully employed in KAHA ligations researchgate.netsciengine.comacs.orgacs.org. This difluorinated analogue serves a specific purpose in protein synthesis: upon KAHA ligation, it yields an aspartic acid residue with a reduced propensity for aspartamide formation compared to the standard ligation product researchgate.net. This offers a strategic advantage for accessing native aspartic acid residues at ligation sites, thereby enhancing the fidelity of synthetic proteins acs.org. The preparation of this difluoro monomer is achieved through catalytic, enantioselective approaches, making it accessible on a preparative scale for incorporation into peptide segments via solid-phase peptide synthesis researchgate.net.
Isoxazolidine-Based Analogues
Isoxazolidines represent a class of heterocyclic compounds closely related to oxaproline, often serving as synthetic precursors or key intermediates in the generation of oxaproline derivatives. Through 1,3-dipolar cycloaddition reactions, various N-glycosyl-isoxazolidines and other substituted isoxazolidines can be synthesized anr.frnih.govscispace.comkoreascience.krrsc.org. These isoxazolidine (B1194047) adducts, which can contain quaternary centers and multiple functional groups, are synthetically versatile. They can undergo selective N-deprotection and N-O cleavage, facilitating their transformation into this compound esters or other functionalized amino acid scaffolds anr.frkoreascience.kr. For instance, (S)-2-Boc-isoxazolidine-3-carboxylic acid is a recognized intermediate utilized in chemoselective ligations, particularly within the KAHA ligation framework, demonstrating the direct utility of isoxazolidine structures in conjunction with oxaproline chemistry researchgate.nettcichemicals.com. The ability to cleave the N-O bond of the isoxazolidine ring opens pathways to a diverse array of quaternary α- and β-amino acids, expanding the scope of unnatural amino acid synthesis anr.fr.
Compound List:
this compound
(S)-N-Boc-5-oxaproline
(S)-4,4-difluoro-5-oxaproline
(S)-2-Boc-isoxazolidine-3-carboxylic acid
Isoxazolidine
N-glycosyl-isoxazolidine
3-t-butoxycarbonyl-isoxazolidine
Advanced Applications in Chemical Protein and Peptide Synthesis: the α Ketoacid–hydroxylamine Kaha Ligation
Mechanistic Principles of KAHA Ligation with 5-Oxaproline
The KAHA ligation relies on the direct, chemoselective condensation between an α-ketoacid moiety at the C-terminus of one peptide fragment and a hydroxylamine (B1172632) moiety at the N-terminus of another. This reaction proceeds efficiently under mild conditions, forming a new peptide bond.
(S)-5-Oxaproline, a five-membered cyclic hydroxylamine, serves as a critical building block in the KAHA ligation strategy researchgate.netacs.orgnih.govspringernature.comethz.chtcichemicals.comnih.gov. Its key attributes include:
Stability: this compound exhibits remarkable stability under the standard conditions employed in fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), allowing for its straightforward incorporation into peptide fragments without degradation or unwanted side reactions acs.orgnih.gov.
Reactivity: Despite its stability, this compound is highly reactive in the KAHA ligation, readily undergoing chemoselective condensation with α-ketoacids researchgate.netacs.orgnih.govspringernature.comethz.chwikipedia.orgnih.gov.
Incorporation: It can be easily synthesized and incorporated into peptide chains using established Fmoc-SPPS protocols, making it accessible for routine use in protein synthesis researchgate.netacs.orgnih.govspringernature.comethz.chnih.gov.
The KAHA ligation, particularly when employing this compound, is typically conducted under aqueous, acidic conditions acs.orgnih.govethz.chwikipedia.orgnih.gov. Common reaction parameters that have been optimized include:
Solvent Systems: Mixtures of organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidinone (NMP) with water are frequently used to enhance the solubility of peptide segments, especially hydrophobic ones springernature.comethz.chnih.govnih.govrsc.org.
Acid Catalyst: The reaction is often catalyzed by mild acids, with 0.1 M oxalic acid being a common choice tcichemicals.comnih.govrsc.orgethz.ch.
Temperature: Elevated temperatures, typically around 60 °C, are often employed to accelerate the ligation process tcichemicals.comnih.govrsc.orgrsc.orgethz.ch.
Concentration: The ligation can be performed effectively over a range of concentrations, from micromolar (100 μM) to millimolar (5 mM) researchgate.netthieme.de.
The reaction proceeds efficiently, often described as smooth and yielding, facilitating the assembly of complex peptide structures springernature.comethz.chnih.govrsc.orgethz.ch.
A characteristic feature of the KAHA ligation utilizing this compound is the formation of a homoserine ester, also referred to as a depsipeptide or depsiprotein, as the primary ligation product researchgate.netacs.orgnih.govrsc.orgnih.govresearchgate.netscispace.comchemrxiv.orgnih.govsci-hub.se. This initial product differs from the direct formation of a native amide bond seen in some other ligation methods. The formation of these ester linkages is often advantageous, as the resulting depsipeptides can exhibit enhanced solubility and improved handling characteristics, which is particularly beneficial when synthesizing highly hydrophobic or amphiphilic protein sequences acs.orgnih.govrsc.orgnih.govnih.gov.
Strategic Advantages and Complementarity with Other Chemical Ligation Techniques
The KAHA ligation, powered by this compound, offers distinct advantages and complements other established protein synthesis methods, most notably Native Chemical Ligation (NCL).
Native Chemical Ligation (NCL) is a widely used technique that joins peptide fragments by reacting a C-terminal peptide thioester with an N-terminal cysteinyl peptide to form a native peptide bond researchgate.netethz.chwikipedia.orgthieme.deresearchgate.netrsc.org. While highly effective, NCL has certain limitations, such as the requirement for a cysteine residue at the ligation site and the often complex synthesis of peptide thioesters. The KAHA ligation, using this compound, provides a valuable alternative and complementary strategy:
| Feature | KAHA Ligation (with this compound) | Native Chemical Ligation (NCL) |
| Reactants | C-terminal α-ketoacid + N-terminal hydroxylamine (this compound) | C-terminal thioester + N-terminal cysteine |
| Reaction Conditions | Aqueous, acidic (e.g., 0.1 M oxalic acid), often with DMSO/NMP, 60 °C | Aqueous, neutral to basic, thiol catalysts (e.g., TCEP) |
| Primary Ligation Product | Homoserine ester (depsipeptide) | Native peptide bond |
| Final Residue at Site | Homoserine | Native amino acid residue |
| Cysteine Requirement | No | Yes |
| Solubility Advantage | Depsipeptide intermediates can improve solubility for hydrophobic sequences | Generally good, but hydrophobic segments can still be challenging |
| Development Focus | Complementary to NCL, cysteine-independent, acidic conditions | Established, efficient for native peptide bonds |
| Key Hydroxylamine | (S)-5-Oxaproline | N/A (uses N-terminal cysteine) |
Key Advantages of KAHA Ligation:
Cysteine Independence: A significant advantage of the KAHA ligation is its independence from the presence of cysteine residues, a requirement for NCL researchgate.netspringernature.comethz.chnih.govresearchgate.net. This broadens its applicability to proteins that naturally lack cysteine or where cysteine residues are strategically important elsewhere in the sequence.
Acidic Conditions and Solubility: The reaction's preference for aqueous, acidic conditions, often in the presence of organic co-solvents, is particularly beneficial for solubilizing challenging hydrophobic peptide segments acs.orgnih.govspringernature.comethz.chnih.govrsc.orgnih.gov. The initial formation of more soluble depsipeptides further aids in the synthesis of recalcitrant sequences acs.orgnih.govrsc.orgnih.govnih.gov.
Complementarity: KAHA ligation serves as a complementary technique to NCL, expanding the synthetic chemist's toolkit for protein assembly researchgate.netacs.orgspringernature.comethz.chnih.govnih.govresearchgate.net.
While the KAHA ligation with this compound introduces a homoserine residue, which is noncanonical, this modification is often well-tolerated acs.orgnih.gov. Furthermore, the development of alternative hydroxylamine monomers, such as oxazetidines, allows for the direct formation of natural serine or threonine residues at ligation sites, further enhancing the versatility of the KAHA ligation strategy thieme.deacs.orgethz.chrsc.org.
Compound List:
this compound
α-Ketoacid
Homoserine
Native Chemical Ligation (NCL)
α-Ketoacid–Hydroxylamine (KAHA) Ligation
Enzymatic Target Modulation: Prolyl 4 Hydroxylase Inhibition by 5 Oxaproline Containing Peptides
Specific Inactivation of Prolyl 4-Hydroxylase (P4H) by 5-Oxaproline Peptides.nih.govnih.gov
Peptides containing this compound (Opr) within the sequence R1-Xaa-Opr-Gly-OR2 have been identified as effective inactivators of P4H from both human and avian sources. nih.gov Their efficacy is rooted in a specific, enzyme-catalyzed mechanism that occurs at the active site. This inactivation is observed only when the necessary co-substrates for P4H activity, namely 2-oxoglutarate and Fe2+, are present, highlighting the requirement for a catalytically active enzyme. nih.gov The process is prevented by high concentrations of the normal peptide substrate or the cosubstrate ascorbate. nih.gov
The inactivation of P4H by this compound-containing peptides proceeds via a syncatalytic or "suicide" mechanism. nih.govnih.gov In this process, the peptide binds to the enzyme's active site like a normal substrate. The enzyme then initiates its catalytic cycle, which involves the decarboxylation of 2-oxoglutarate. nih.gov However, instead of leading to the hydroxylation of the proline analog, this process generates a reactive intermediate from the this compound residue that irreversibly binds to and inactivates the enzyme.
Key structural requirements for effective inactivation have been identified:
Peptide Sequence: The general sequence R1-Xaa-Opr-Gly-OR2 is crucial for recognition by P4H. nih.gov
Terminal Groups: Peptides with aromatic substituents for both the N-terminal (R1) and C-terminal (R2) blocking groups exhibit significantly higher inactivation efficiency. nih.gov This is attributed to both a stronger affinity for the enzyme and a more favorable partition ratio, which describes the balance between the enzyme completing the normal catalytic cycle versus undergoing inactivation. nih.gov
The mechanism of inactivation is believed to involve the formation of a highly reactive prolyl radical intermediate. koreascience.kracs.org During the P4H catalytic cycle, a ferryl intermediate is formed which typically abstracts a hydrogen atom from the C-4 position of a proline residue. In the case of a this compound-containing peptide, this process is thought to generate a heteroatom-stabilized radical. koreascience.kr This unstable radical intermediate then reacts with components of the enzyme's active site, leading to its permanent inactivation. acs.org The rate of this inactivation follows first-order kinetics, which is consistent with a syncatalytic mechanism. koreascience.kr
Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory potency of this compound peptides. These studies have demonstrated that modifications to the peptide backbone and terminal groups significantly influence their effectiveness as P4H inactivators.
Key findings from SAR studies include:
Aromatic vs. Aliphatic Groups: Compounds with aromatic substituents at the R1 and R2 positions are more potent inactivators than those with aliphatic groups or an unblocked C-terminus. nih.gov
Specific Potent Inhibitors: The compound benzyloxycarbonyl-Phe-Opr-Gly-benzyl ester was identified as a particularly effective inactivator, causing 50% inactivation of P4H at a concentration of 0.8 µM within one hour. nih.gov Another potent inhibitor, N-Dansyl-Gly-Phe-5-oxaPro-Gly-OEt, was found to have a Ki of 1.6 µM. koreascience.kr The efficiency of these peptides is positively correlated with their ability to enhance the decarboxylation of 2-oxoglutarate by P4H. nih.gov
Below is an interactive table summarizing the structure-activity data for selected this compound peptide derivatives.
| Compound Name | R1 Group (N-Terminus) | Xaa | Opr Position | R2 Group (C-Terminus) | Inactivating Potency (IC50 / Ki) | Reference |
| benzyloxycarbonyl-Phe-Opr-Gly-benzyl ester | Benzyloxycarbonyl-Phe | Phe | Yes | Gly-benzyl ester | 0.8 µM (for 50% inactivation in 1h) | nih.gov |
| benzyloxycarbonyl-Phe-Opr-Gly-ethyl ester | Benzyloxycarbonyl-Phe | Phe | Yes | Gly-ethyl ester | Approx. 2x less potent than benzyl (B1604629) ester | nih.gov |
| N-Dansyl-Gly-Phe-5-oxaPro-Gly-OEt | N-Dansyl-Gly-Phe | Phe | Yes | Gly-OEt | Ki = 1.6 µM | koreascience.kr |
| N-Cbz-Gly-Phe-Pro-Gly-OEt | N-Cbz-Gly-Phe | Phe | No (Proline) | Gly-OEt | Ki = 520 µM (Comparative non-inactivator) | koreascience.kr |
Selectivity Profile of P4H Inactivation.nih.govnih.gov
A critical aspect of a targeted inhibitor is its selectivity for the intended enzyme, minimizing off-target effects. Studies have shown that this compound-containing peptides exhibit a high degree of specificity for P4H.
The inactivation by this compound peptides is highly specific to prolyl 4-hydroxylase. Research has demonstrated that lysyl hydroxylase, another key intracellular enzyme involved in collagen post-translational modification, is not affected by these peptides. nih.govnih.gov Even at concentrations up to 1.5 mM, this compound peptides did not inhibit lysyl hydroxylase activity. nih.gov Similarly, the activity of galactosylhydroxylysyl glucosyltransferase, another enzyme in the collagen biosynthesis pathway, remained unchanged in the presence of these inactivators. nih.gov This high level of specificity suggests that the inhibitory action is confined to P4H, making these compounds valuable tools for studying the specific roles of this enzyme. nih.gov
Downstream Effects on Collagen Biosynthesis Regulation.nih.gov
In studies using cultured human skin fibroblasts, treatment with benzyloxycarbonyl-Phe-Opr-Gly-benzyl ester led to a marked inactivation of cellular P4H. nih.gov This resulted in a significant reduction in the formation of 4-hydroxyproline (B1632879) and a subsequent inhibition of collagen secretion from the cells. nih.gov Interestingly, the inhibition of P4H activity and collagen secretion did not appear to trigger feedback mechanisms at the transcriptional level. The steady-state mRNA levels for the pro-alpha 1 chains of type I and type III procollagens, the subunits of P4H itself, and fibronectin were not significantly altered. nih.gov This indicates that the primary effect of these inhibitors is a direct post-translational disruption of collagen maturation and secretion, rather than an indirect regulation of gene expression. nih.gov
Research Prospects for Therapeutic Applications (excluding clinical human trial data)
The specific and potent inhibition of prolyl 4-hydroxylase by this compound-containing peptides has opened avenues for research into their therapeutic potential, particularly in diseases characterized by abnormal collagen metabolism.
Potential in Anti-fibrotic Therapy Development
Fibrotic disorders, such as those affecting the lungs, liver, and skin, are characterized by the excessive accumulation of collagen, leading to tissue scarring and organ dysfunction. nih.govresearchgate.net The enzyme prolyl 4-hydroxylase is essential for the stability of the collagen triple helix; its activity is a rate-limiting step in the production of mature, stable collagen. researchgate.netnih.gov Therefore, inhibiting this enzyme is considered a particularly suitable strategy for anti-fibrotic therapy. nih.govresearchgate.net
The development of drugs that can selectively inhibit collagen synthesis is a significant goal in treating fibrosis. researchgate.net this compound-containing peptides have been identified as promising candidates for such drugs due to their demonstrated ability to specifically inactivate prolyl 4-hydroxylase. nih.gov By inhibiting the enzyme, these peptides effectively reduce the biosynthesis of collagen, as shown in cultured human skin fibroblasts. nih.gov This has prompted research into developing these peptides as potential fibrosuppressive agents. researchgate.net The overproduction of collagen is also associated with cancer metastasis, further highlighting the therapeutic potential of P4H inhibitors. nih.gov
Relevance in Collagen Remodeling and Cancer Research
The role of prolyl 4-hydroxylases extends into the field of oncology. Elevated expression of the genes encoding the catalytic subunits of P4H (P4HA1, P4HA2, and P4HA3) has been observed in numerous types of tumors. nih.gov This high expression is linked to cancer progression and metastasis. nih.govnih.gov
Collagen is a major component of the tumor microenvironment, and its deposition and remodeling are critical for tumor growth and invasion. nih.govnih.gov The hydroxylation of proline residues by P4H is indispensable for the folding, stability, and secretion of fibrillar collagens that form the structural matrix of a tumor. nih.gov Research has shown that hypoxia within a tumor can induce the expression of P4H, which in turn promotes the deposition of collagen. nih.gov This altered extracellular matrix can facilitate the alignment and invasion of cancer cells, leading to metastasis. nih.gov
Given this crucial role, targeting P4H has emerged as a viable strategy for cancer treatment. nih.gov Inhibitors of P4H have been shown to have anti-tumor effects. nih.gov For example, a P4H inhibitor was found to decrease tumor fibrosis and metastasis in a mouse model of breast cancer. nih.gov Peptides in which the target proline residue is replaced by this compound act as suicide inactivators of prolyl 4-hydroxylases, making them a relevant class of compounds for this therapeutic strategy. nih.gov Furthermore, the activity of P4H has been linked to epigenetic remodeling and the promotion of cell state transitions, such as the epithelial-mesenchymal transition (EMT), which is a key process in metastatic dissemination. aacrjournals.org Interfering with P4H activity, either genetically or pharmacologically, can revert these epigenetic changes and antagonize this transition, suggesting a path for developing novel anti-metastatic treatments. aacrjournals.org
Biological and Metabolic Roles of 5 Oxaproline Excluding Human Clinical Data
Interplay with Key Metabolic Pathways
Linkages to Carbon Assimilation, Glycolysis, and Tricarboxylic Acid Cycle Pathways
While direct evidence linking 5-Oxaproline as a primary component or regulator in carbon assimilation pathways is limited in the reviewed literature, its metabolic connections to central energy pathways like glycolysis and the Tricarboxylic Acid (TCA) cycle are implied through its role in amino acid metabolism and cellular redox state. The TCA cycle, a central hub for energy production, involves the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Research into engineered metabolic pathways has explored the integration of amino acid metabolism, such as proline, with the TCA cycle in microorganisms, highlighting the interconnectedness of these systems researchgate.net.
Studies investigating metabolic alterations in cellular models of disease, such as Ras oncogene-induced hepatocarcinogenesis, have identified changes in key metabolites associated with glycolysis, the TCA cycle, and the pentose (B10789219) phosphate (B84403) pathway (PPP) mdpi.comnih.gov. These pathways are crucial for generating ATP and reducing equivalents (NADH, NADPH) necessary for cellular functions, including antioxidant defense. Although this compound is not explicitly listed as an intermediate in these pathways, its metabolic fate and production are influenced by cellular conditions that also impact these central energy-generating cycles. For instance, alterations in amino acid metabolism, where this compound plays a role, can indirectly affect the availability of substrates or cofactors for glycolysis and the TCA cycle wikipedia.org.
Emerging Roles in Mammalian Metabolic Processes (Excluding Clinical Human Trial Data)
This compound is intrinsically linked to the gamma-glutamyl cycle, a metabolic pathway primarily involved in glutathione (B108866) synthesis and amino acid transport taylorandfrancis.comnih.gov. Disruptions in this cycle, particularly deficiencies in glutathione synthetase (GSS), can lead to the accumulation of this compound due to the overproduction and subsequent cyclization of gamma-glutamylcysteine (B196262) taylorandfrancis.comnih.gov.
Glutathione (GSH) is a critical intracellular antioxidant that protects cells from damage by reactive oxygen species (ROS). The gamma-glutamyl cycle facilitates GSH synthesis, and this compound is a metabolic byproduct of this process. When GSH synthesis is impaired, such as in glutathione synthetase deficiency, the substrate gamma-glutamylcysteine accumulates and is converted to this compound by gamma-glutamyl cyclotransferase taylorandfrancis.comnih.gov. This accumulation of this compound can lead to metabolic acidosis taylorandfrancis.com.
In cellular models, altered glutathione metabolism has direct consequences on cellular ROS levels. Research indicates that in certain conditions, such as precancerous liver tissues with oncogenic Ras signaling, there is an increase in ROS. Conversely, in tumor tissues, there is often an upregulation of the glutathione system, including enzymes like GSS, which can lead to increased GSH levels and a subsequent decrease in ROS mdpi.comnih.gov. The escalated levels of this compound observed in tumor tissues in these studies correlate with increased GSH and reduced ROS, suggesting a complex interplay where the gamma-glutamyl cycle and its products, including this compound, are actively modulated to manage cellular redox state in the context of oncogenic transformation mdpi.comnih.gov. This compound has also been identified as an end-product of glutathione metabolism in erythrocytes nih.gov.
The Ras oncogene family plays a pivotal role in cell signaling pathways that regulate cell growth, differentiation, and survival. Aberrant activation of Ras signaling is a common event in the development of various cancers, including hepatocellular carcinoma (HCC) nih.gov. Studies using animal models have investigated the metabolic consequences of Ras oncogene activation during hepatocarcinogenesis. These investigations reveal significant metabolic reprogramming in precancerous and cancerous liver cells mdpi.comnih.gov.
In models of Ras oncogene-induced hepatocarcinogenesis, elevated levels of this compound and L-glutamate have been observed in tumor tissues, alongside an overexpression of glutathione synthetase (GSS) and increased glutathione (GSH) levels mdpi.comnih.gov. This upregulation of the GSH system in tumor cells appears to be a mechanism to counteract the increased oxidative stress (ROS) that can be triggered by Ras signaling, thereby promoting tumor cell survival and proliferation mdpi.comnih.gov. The presence of increased this compound in these tumor contexts suggests its involvement, either as a marker or a contributing factor, in the metabolic adaptations that support oncogenic transformation and tumor growth. Research has also shown that Ras oncogene activation itself is a crucial process in hepatocarcinogenesis, with altered metabolic pathways contributing to this transition nih.govnih.govwjgnet.com.
Data Table: Metabolite Levels in Ras Oncogene-Induced Hepatocarcinogenesis Models
The following table summarizes key metabolic findings from studies investigating the role of the Ras oncogene in hepatocarcinogenesis, highlighting the observed levels of this compound, Glutathione (GSH), and Reactive Oxygen Species (ROS) in different tissue states compared to wild-type controls.
| Metabolite/Component | Group W (Wild Type) | Group P (Precancerous) | Group T (Tumor) |
| This compound | Baseline | Not specified | Escalated |
| L-Glutamate | Baseline | Not specified | Escalated |
| Glutathione (GSH) | Baseline | Unaltered (implied) | Increased |
| Reactive Oxygen Species (ROS) | Baseline | Increased | Decreased |
Note: Group W represents wild-type control tissues. Group P represents precancerous liver tissues exhibiting Ras oncogene activation. Group T represents tumor tissues derived from Ras oncogene-induced hepatocarcinogenesis. mdpi.comnih.gov
Advanced Analytical and Theoretical Approaches in 5 Oxaproline Research
Spectroscopic Characterization for Mechanistic Insights
Spectroscopic methods are fundamental tools for the real-time observation of chemical transformations and the structural identification of transient intermediates and final products. In the context of 5-Oxaproline research, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been indispensable for unraveling reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying the intermediates formed during reactions involving this compound. For instance, in studies of the KAHA ligation, a powerful method for forming amide bonds in peptide synthesis, NMR has been used to characterize the reaction intermediates. rsc.org The determination of the absolute configuration of this compound in biological samples has also been achieved using high-resolution NMR spectroscopy in the presence of chiral lanthanide shift reagents. nih.gov
Mass Spectrometry (MS) provides crucial information about the mass of molecules and their fragments, making it an essential tool for identifying reaction products and deducing fragmentation pathways. In the study of this compound-containing peptides, MS, particularly in tandem with collision-induced dissociation (CID), has been used to analyze the fragmentation patterns, which helps in sequencing the peptides and understanding the influence of the this compound residue on fragmentation. nih.govresearchgate.net The characterization of reaction products from the KAHA ligation heavily relies on MS to confirm the formation of the desired peptide or protein. rsc.orgwikipedia.orgnih.gov
| Technique | Application in this compound Research | Key Findings |
| NMR Spectroscopy | Characterization of reaction intermediates in KAHA ligation. | Provided evidence for the formation of specific transient species, supporting mechanistic proposals. rsc.org |
| Determination of absolute configuration. | Enabled the stereochemical assignment of this compound in complex mixtures. nih.gov | |
| Mass Spectrometry | Identification of KAHA ligation products. | Confirmed the molecular weights of synthesized peptides and proteins. wikipedia.orgnih.gov |
| Analysis of peptide fragmentation. | Revealed the fragmentation patterns of peptides containing this compound, aiding in structural elucidation. nih.govresearchgate.net |
Isotopic Labeling Studies for Reaction Pathway Elucidation
Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for a proposed reaction pathway. nih.gov In the investigation of the KAHA ligation involving this compound, isotopic labeling studies, particularly with heavy oxygen (¹⁸O) and deuterium (B1214612) (²H), have been critical in refining the understanding of the reaction mechanism.
Initial mechanistic proposals for the KAHA ligation were revised based on the results of ¹⁸O labeling experiments. rsc.orgresearchgate.net These studies helped to determine which oxygen atoms from the reacting molecules were incorporated into the final amide product and which were lost, allowing for the differentiation between several possible mechanistic pathways. rsc.orgresearchgate.net For example, labeling the keto group of the α-ketoacid with ¹⁸O and analyzing the distribution of the label in the product provided direct evidence for a pathway that was different from what had been initially proposed. rsc.org
A detailed mechanistic study of the head-to-tail cyclization of unprotected linear peptides using the KAHA ligation with this compound employed both ²H and ¹⁸O labeling experiments. rsc.org The results from these experiments, combined with the spectroscopic characterization of intermediates, provided a comprehensive picture of the reaction cascade. rsc.org
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have emerged as powerful predictive tools in chemical research, offering insights into molecular properties and reaction dynamics that are often difficult to obtain through experimental means alone.
Theoretical Studies on Compound Stability and Interactions
Theoretical calculations, such as those based on molecular mechanics, can provide valuable information about the conformational stability of molecules like this compound. While specific computational studies focusing solely on the stability of isolated this compound are not extensively documented in the provided results, related research on proline-containing peptides suggests that the ring structure of proline and its analogs significantly influences the peptide's conformational preferences and stability.
Predictive Modeling of Reaction Mechanisms
Computational investigations have played a crucial role in revising and refining the proposed mechanisms of the KAHA ligation. rsc.org Density Functional Theory (DFT) calculations have been employed to explore the energy profiles of different potential reaction pathways, identifying the most energetically favorable route. These theoretical models have been instrumental in explaining the experimental observations from isotopic labeling studies. rsc.org
For the KAHA ligation, computational studies have favored a mechanistic pathway that involves the migration of a hydroxyl group to an adjacent carbon in a key intermediate, a detail that was not apparent from experimental data alone. rsc.org These predictive models not only corroborate experimental findings but also provide a deeper, atomistic-level understanding of the reaction, guiding the design of new and more efficient ligation strategies.
Future Research Trajectories for 5 Oxaproline
Innovation in 5-Oxaproline Derivative Design for Enhanced Functionality
Future research will likely focus on designing and synthesizing novel derivatives of this compound to further enhance its utility in chemical synthesis and bioconjugation. The current α-ketoacid-hydroxylamine (KAHA) ligation, which prominently features this compound, has demonstrated success in synthesizing proteins, including those with hydrophobic or amphiphilic characteristics, due to the formation of more soluble depsipeptides as primary ligation products acs.orgnih.gov.
Further innovations could involve:
Tailored Ligation Properties: Developing this compound analogs with modified ring structures or substituents to fine-tune ligation kinetics, improve stability under specific reaction conditions, or alter the nature of the ligation product (e.g., favoring amide over ester formation directly).
Incorporation of Functional Groups: Designing derivatives that carry pre-installed functional groups, such as fluorescent tags, reactive handles for post-ligation modifications, or specific binding moieties, directly within the this compound structure. This would streamline the synthesis of complex bioconjugates.
Stereochemical Control: Investigating methods to control or exploit the stereochemistry of this compound derivatives to influence peptide folding or the properties of the final biomolecular construct.
Expansion of KAHA Ligation to Novel Biomolecular Constructs
The KAHA ligation, with this compound as a key component, has proven effective for synthesizing a range of proteins, including SUMO, betatrophin, and various ubiquitin-like modifiers acs.orgresearchgate.netethz.chresearchgate.netspringernature.com. The future trajectory involves expanding this ligation strategy to an even broader array of biomolecular constructs.
Key areas for expansion include:
Complex Protein Architectures: Applying KAHA ligation to the synthesis of larger, more complex proteins, including those with intricate post-translational modifications (PTMs) or multiple disulfide bonds, which are challenging to produce via traditional recombinant methods. The synthesis of mouse interleukin-4 (IL-4) from three segments using KAHA ligation highlights the potential for complex protein assembly chemrxiv.org.
Glycopeptides and Glycoproteins: While KAHA ligation is primarily known for peptide synthesis, its adaptation for creating glycopeptide mimetics has been demonstrated researchgate.net. Future work could focus on its application to the synthesis of more complex glycopeptides and glycoproteins, which play crucial roles in cell-cell recognition and communication.
Peptide Macrocycles and Cyclic Peptides: The KAHA ligation, particularly with this compound, has shown promise for the direct cyclization of peptides upon cleavage from a solid support, offering a streamlined route to macrocyclic peptides researchgate.netrsc.org. Future research could explore its application to a wider range of cyclic peptides with diverse functionalities for drug discovery.
Peptide-Polymer Conjugates: Leveraging the ester-forming nature of KAHA ligation with this compound could facilitate the synthesis of peptide-polymer conjugates, which are valuable in materials science and drug delivery.
In-depth Exploration of this compound's Biological Roles and Mechanisms
While this compound is primarily recognized for its synthetic utility, its potential endogenous biological roles and mechanisms of action warrant deeper investigation. Research has indicated that peptides containing this compound can act as mechanism-based inhibitors of enzymes like human prolyl-4-hydroxylase, suggesting potential physiological relevance tandfonline.com.
Future research directions in this area could include:
Metabolic Pathways: Investigating whether this compound or its derivatives are naturally occurring metabolites involved in specific cellular pathways or signaling cascades.
Enzymatic Activity: Further exploring the mechanism by which this compound-containing peptides inhibit enzymes, such as the prolyl-4-hydroxylase, to understand its potential as a modulator of biological processes.
Cellular Uptake and Transport: Studying how cells might take up or transport this compound or peptides incorporating it, which could reveal endogenous roles or inform therapeutic delivery strategies.
Structural Impact on Peptides: Quantifying the precise impact of incorporating this compound on peptide conformation, stability, and binding interactions in a biological context, beyond its role in ligation.
Synergistic Applications with Other Disciplines in Chemical Biology
The versatility of this compound and the KAHA ligation positions them for synergistic applications across various disciplines within chemical biology and beyond.
Potential synergistic applications include:
Drug Discovery and Development: The ability to synthesize complex peptides and proteins with controlled modifications using this compound is invaluable for creating novel peptide-based therapeutics. This includes designing peptides with enhanced stability, improved bioavailability, and targeted activity mdpi.comresearchgate.net. The use of KAHA ligation for synthesizing therapeutic proteins and peptide libraries for screening is a key area for future growth.
Materials Science: The ester-forming ligation products of this compound could be exploited for the synthesis of novel biomaterials, hydrogels, or peptide-based polymers with tailored properties. The integration of peptides with synthetic polymers is a growing area where KAHA ligation could offer unique advantages.
Chemical Biology Tools: Synthesizing modified peptides and proteins with specific functionalities (e.g., fluorescent labels, affinity tags) using this compound can generate valuable tools for studying protein-protein interactions, mapping cellular pathways, and developing diagnostic assays. The ability to create protein variants with specific modifications without relying on recombinant expression offers significant flexibility.
Synthetic Biology: Integrating KAHA ligation with this compound into synthetic biology platforms could enable the construction of novel biological circuits or engineered protein systems with precisely controlled functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
